Selenanthrene, octafluoro-

Description

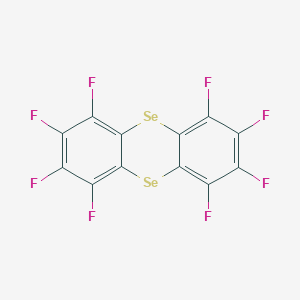

Selenanthrene, octafluoro- (CAS 16259-99-7) is a fluorinated derivative of selenanthrene, a heterocyclic compound comprising two selenium atoms in a fused aromatic system. Its molecular formula is C₁₂F₈Se₂, with eight fluorine atoms substituting hydrogen atoms on the aromatic rings . This compound is part of a broader class of heavy-atom-containing aromatic systems, which exhibit unique photophysical properties due to enhanced spin-orbit coupling (SOC) from selenium and fluorine’s electron-withdrawing effects. It is commercially available, with synonyms including Octafluoroselenoanthrene and 1,2,3,4,6,7,8,9-Octafluoroselenanthrene .

Key structural features include a folded conformation that facilitates SOC, critical for room-temperature phosphorescence (RTP) activity . Unlike its non-fluorinated counterpart, the octafluorination likely increases thermal stability and alters electronic properties, making it relevant in materials science for optoelectronic applications.

Properties

CAS No. |

16259-99-7 |

|---|---|

Molecular Formula |

C12F8Se2 |

Molecular Weight |

454.1 g/mol |

IUPAC Name |

1,2,3,4,6,7,8,9-octafluoroselenanthrene |

InChI |

InChI=1S/C12F8Se2/c13-1-2(14)6(18)10-9(5(1)17)21-11-7(19)3(15)4(16)8(20)12(11)22-10 |

InChI Key |

NLLUAIGTRYPSKC-UHFFFAOYSA-N |

SMILES |

C1(=C(C(=C2C(=C1F)[Se]C3=C(C(=C(C(=C3[Se]2)F)F)F)F)F)F)F |

Canonical SMILES |

C1(=C(C(=C2C(=C1F)[Se]C3=C(C(=C(C(=C3[Se]2)F)F)F)F)F)F)F |

Synonyms |

Octafluoroselenanthrene |

Origin of Product |

United States |

Comparison with Similar Compounds

Fluorinated Analogs

- Octafluoronaphthalene (C₁₀F₈): A fully fluorinated naphthalene derivative. Its planar structure and electron-deficient π-system contrast with selenanthrene’s folded geometry.

- Octafluoro-[2.2]paracyclophane : A fluorinated cyclophane with exceptional dielectric properties. Unlike selenanthrene, its rigid 3D structure is used in polymer precursors (e.g., parylenes) rather than optoelectronics .

Halogenated Selenanthrene Derivatives

Brominated Selenanthrene (1-Br₂, 1-Br₄)

- 1-Br₂ (SeC₁₂H₈Br₂Se): Forms a trigonal bipyramidal (TBP) structure in crystals but adopts a monoclinic (MC) geometry in solution, highlighting crystal packing effects .

- 1-Br₄ (SeC₁₂H₈Br₄Se) : One selenium adopts TBP geometry, while the other remains MC due to steric and electronic effects from bromine .

Comparison with Octafluoro-Selenanthrene

Fluorination vs. bromination alters electronic and steric profiles. Bromine’s larger size and polarizability enhance halogen bonding but reduce thermal stability compared to fluorine. Octafluoro-selenanthrene’s smaller substituents likely improve packing efficiency in solid-state applications.

Other Fluorinated Aromatic Systems

Octafluorocyclobutane (C₄F₈) and Octafluoropropane (C₃F₈) are aliphatic fluorocarbons used in refrigeration and plasma etching . Their non-aromatic nature and lack of heavy atoms preclude RTP, limiting their overlap with selenanthrene’s applications.

Q & A

Q. What spectroscopic techniques are most effective for characterizing the structural and electronic properties of octafluoro-selenanthrene?

Key techniques include X-ray crystallography (for molecular packing), NMR (for fluorine environment analysis), and UV-Vis/fluorescence spectroscopy (for electronic transitions). Researchers should cross-validate results with density functional theory (DFT) calculations to correlate experimental spectra with molecular orbitals. Ensure calibration with reference compounds to minimize instrumental drift .

Q. How can researchers optimize synthesis protocols for octafluoro-selenanthrene to achieve high purity?

Synthesis typically involves fluorination of selenanthrene precursors using agents like SF₄ or HF. Critical parameters include reaction temperature (80–120°C), solvent polarity (e.g., DMF for solubility), and catalyst selection (e.g., KF for fluorination efficiency). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is essential. Monitor by TLC and confirm purity via melting point analysis and HPLC (>98% purity threshold) .

Q. What are the key challenges in determining the crystallographic structure of octafluoro-selenanthrene?

High fluorine content reduces electron density contrast, complicating X-ray diffraction. Use high-resolution synchrotron radiation and iterative refinement with software like SHELX. Address disorder in fluorine positions by collecting data at low temperatures (100 K) to minimize thermal motion artifacts .

Advanced Research Questions

Q. How should researchers design experiments to investigate pressure-induced emission enhancement (PIEE) in octafluoro-selenanthrene?

Utilize diamond anvil cells (DACs) to apply hydrostatic pressure (0–15 GPa). Monitor in situ photoluminescence using a spectrometer coupled to a microscope. Key variables include pressure calibration (ruby fluorescence method) and temperature control. Theoretical modeling (e.g., TD-DFT) should assess intermolecular interactions (e.g., C–H⋅⋅⋅F hydrogen bonds) that restrict intramolecular motion, enhancing radiative decay .

Q. What methodologies resolve discrepancies in reported emission spectra of octafluoro-selenanthrene across studies?

Contradictions often arise from solvent polarity or crystallinity differences. Standardize sample preparation (e.g., recrystallization from ethanol) and measurement conditions (e.g., excitation wavelength, detector sensitivity). Perform comparative studies in solid-state vs. solution phases, noting aggregation-induced emission (AIE) effects. Meta-analysis of literature data using tools like OriginLab can identify outliers .

Q. How can computational models improve the interpretation of octafluoro-selenanthrene’s photophysical behavior under varying conditions?

Combine molecular dynamics (MD) simulations to track conformational changes with time-dependent DFT (TD-DFT) to predict excited-state transitions. Validate against experimental data (e.g., emission lifetimes from time-resolved spectroscopy). Focus on spin-orbit coupling effects due to selenium’s heavy atom effect, which influences intersystem crossing rates .

Q. What strategies mitigate oxidative degradation of octafluoro-selenanthrene during long-term photostability studies?

Conduct accelerated aging tests under UV irradiation (e.g., 365 nm, 100 mW/cm²) in controlled atmospheres (N₂ vs. O₂). Analyze degradation products via GC-MS and quantify stability using Arrhenius kinetics. Incorporate antioxidants (e.g., BHT) or encapsulation in polymer matrices (e.g., PMMA) to extend half-life .

Data Analysis & Contradiction Management

Q. How should researchers handle uncertainties in quantifying fluorine environments via ¹⁹F NMR?

Use internal standards (e.g., C₆F₆) and ensure shimming for field homogeneity. For overlapping signals, apply 2D NMR (COSY, NOESY) or deconvolution software (e.g., MestReNova). Cross-reference with XPS to confirm fluorine bonding states (e.g., covalent vs. ionic) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicological studies of octafluoro-selenanthrene?

Use nonlinear regression models (e.g., Hill equation) to fit EC₅₀ values. Account for batch variability via ANOVA and post-hoc tests (Tukey’s HSD). Include negative controls (solvent-only) and positive controls (known toxicants) to validate assay sensitivity .

Q. How can meta-analysis frameworks synthesize conflicting data on octafluoro-selenanthrene’s environmental persistence?

Apply PRISMA guidelines to screen studies, categorizing data by matrix (soil, water), pH, and microbial activity. Use random-effects models to calculate pooled half-lives, assessing heterogeneity via I² statistics. Sensitivity analysis should exclude outliers from non-standardized methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.